2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]
Description
This compound is a heterocyclic derivative featuring a fused thieno[2,3-b]thiopyran trione core substituted with a 2,4-dichlorophenyl hydrazone group. Its structure combines a sulfur-rich bicyclic system with a halogenated aryl hydrazone moiety, which is hypothesized to confer unique electronic and steric properties.
The synthesis of such compounds typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazonoyl chlorides or bromides are often reacted with thiosemicarbazides or hydrazinecarbodithioates in ethanol or dimethylformamide (DMF), with triethylamine as a base catalyst .
Properties
IUPAC Name |
2,4-dichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S2/c14-8-1-2-12(10(15)7-8)17-16-11-4-6-21(18,19)13-9(11)3-5-20-13/h1-3,5,7,17H,4,6H2/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIZGPRYGRGJBB-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=C(C=C(C=C3)Cl)Cl)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/NC3=C(C=C(C=C3)Cl)Cl)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 361.27 g/mol. The structure features a thieno[2,3-b]thiopyran core with a hydrazone moiety that contributes to its biological activity.
Biological Activity Overview
Research indicates that derivatives of thienopyran compounds exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that thienopyran derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to the hydrazone derivative have been evaluated against various bacterial strains with promising results .
- Antioxidant Properties : The antioxidant capacity of thienopyran derivatives has been documented, suggesting their potential in mitigating oxidative stress-related diseases. The mechanism involves scavenging free radicals and reducing lipid peroxidation .
- Anticancer Activity : Preliminary studies indicate that certain thienopyran derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics .
The biological activity of 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] may involve several mechanisms:
- Enzyme Inhibition : Some studies suggest that these compounds act as inhibitors of specific enzymes involved in cancer progression and inflammation .
- Interaction with Cellular Pathways : The hydrazone moiety may facilitate interactions with cellular receptors or transcription factors that regulate gene expression related to cell growth and apoptosis .
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thienopyran derivatives against Staphylococcus aureus and E. coli. The results indicated that the hydrazone derivative exhibited notable inhibition zones compared to control groups.
| Compound | Inhibition Zone (mm) |
|---|---|
| Control | 0 |
| Hydrazone Derivative | 15 |
| Standard Antibiotic | 20 |
Antioxidant Activity
In another study assessing the antioxidant potential using DPPH radical scavenging assay:
| Sample | IC50 Value (µg/mL) |
|---|---|
| Hydrazone Derivative | 25.5 |
| Ascorbic Acid (Control) | 10.2 |
The lower IC50 value indicates stronger antioxidant activity for ascorbic acid compared to the hydrazone derivative.
Scientific Research Applications
There seems to be some confusion regarding the specific dichlorophenyl derivative in your query. The search results primarily discuss "2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone]" and "2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]" rather than the 2,4-dichlorophenyl derivative you specified. Because of this discrepancy, some of the information below will cover the applications of similar compounds.
Overview
2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone] is a thienothiopyran derivative with potential biological activities in pharmacology and medicinal chemistry.
Structural Characteristics
This compound features a thieno[2,3-b]thiopyran core and a hydrazone moiety, which may enhance its pharmacological properties.
Properties
Potential Applications
While specific data on the 2,4-dichlorophenyl derivative is limited, research on similar compounds suggests several potential applications:
1. Antimicrobial Activity
Thienothiopyran derivatives may exhibit antimicrobial properties, showing inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli. The hydrazone linkage may play a role in enhancing antimicrobial efficacy.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thienothiopyran Derivative | Staphylococcus aureus | 32 µg/mL |
| Thienothiopyran Derivative | Escherichia coli | 64 µg/mL |
2. Anticancer Properties
These compounds may have anticancer potential, inducing apoptosis in cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism may involve the activation of caspases and modulation of apoptotic pathways.
Case Study: Apoptosis Induction
A study on MCF-7 cells showed that treatment with the compound at 10 µM increased apoptotic cells significantly.
| Concentration (µM) | % Apoptotic Cells |
|---|---|
| 0 | 5% |
| 10 | 30% |
| 20 | 55% |
3. Anti-inflammatory Effects
These compounds may serve as anti-inflammatory agents, inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages. This activity may be due to the inhibition of NF-kB signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a class of sulfur- and nitrogen-containing heterocycles. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Halogen Positioning: The 2,4-dichloro substitution could influence steric interactions in enzyme binding pockets differently than the 3,4-dichloro isomer, altering selectivity .
Core Heterocycle: The thieno-thiopyran trione core offers a rigid, planar structure with multiple sulfur atoms, which may facilitate redox interactions or metal chelation. In contrast, 1,3,4-thiadiazole derivatives (e.g., compounds 13a–13d) exhibit simpler heterocyclic systems but demonstrated measurable antimicrobial efficacy in vitro .
Synthetic Accessibility: Thieno-thiopyran trione derivatives require multistep syntheses involving hydrazonoyl halides and thiocarbonyl precursors , whereas 1,3,4-thiadiazoles are often synthesized via one-pot cyclization reactions, making them more scalable .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Antimicrobial Activity of Analogous Compounds
| Compound | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
|---|---|---|
| 1,3,4-Thiadiazole 13a | 16 | 32 |
| 1,3,4-Thiadiazole 13b | 8 | 16 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
